4-Pentylphenyl-4-pentylbenzoate

Catalog No.
S14562557
CAS No.
M.F
C23H29O2-
M. Wt
337.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pentylphenyl-4-pentylbenzoate

Product Name

4-Pentylphenyl-4-pentylbenzoate

IUPAC Name

4-pentyl-2-(4-pentylphenyl)benzoate

Molecular Formula

C23H29O2-

Molecular Weight

337.5 g/mol

InChI

InChI=1S/C23H30O2/c1-3-5-7-9-18-11-14-20(15-12-18)22-17-19(10-8-6-4-2)13-16-21(22)23(24)25/h11-17H,3-10H2,1-2H3,(H,24,25)/p-1

InChI Key

ABIVMAOWQLEHDW-UHFFFAOYSA-M

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=C(C=CC(=C2)CCCCC)C(=O)[O-]

4-Pentylphenyl-4-pentylbenzoate, also known by its Chemical Abstracts Service (CAS) number 74305-48-9, is a chemical compound with the molecular formula C23H30O2C_{23}H_{30}O_{2} and a molecular weight of 338.48 g/mol. This compound is classified as a nematic liquid crystal, characterized by its unique structural arrangement that includes a pentyl group attached to both the phenyl and benzoate moieties. The compound is primarily studied for its properties and applications in liquid crystal technology, particularly in optical electronics such as liquid crystal displays (LCDs) due to its ability to exhibit a nematic phase, where rod-shaped molecules align directionally without positional order .

The chemical behavior of 4-pentylphenyl-4-pentylbenzoate can be analyzed through various reactions typical of esters and liquid crystals. Key reactions include:

  • Hydrolysis: In the presence of water and either an acid or base, 4-pentylphenyl-4-pentylbenzoate can undergo hydrolysis to form 4-pentylphenol and 4-pentylbenzoic acid.
  • Transesterification: The compound can react with alcohols to form different esters, a common reaction for esters that allows for the modification of the compound's properties .

Research indicates that 4-pentylphenyl-4-pentylbenzoate exhibits significant biological activity. Notably, it interacts with P-glycoprotein, which is involved in drug transport across cell membranes. This interaction suggests potential applications in drug delivery systems, particularly for modulating drug absorption and distribution. Furthermore, the compound has been identified as an inhibitor of certain cytochrome P450 enzymes, implicating its relevance in pharmacokinetics and toxicology studies .

The synthesis of 4-pentylphenyl-4-pentylbenzoate typically involves an esterification reaction between 4-pentylphenol and 4-pentylbenzoic acid. This reaction can be facilitated by:

  • Using dehydrating agents such as sulfuric acid.
  • Applying heat to drive off water produced during the reaction.

This method is favored for achieving high yields and purity of the target compound .

The primary application of 4-pentylphenyl-4-pentylbenzoate lies within liquid crystal technology. Specific applications include:

  • Utilization in liquid crystal displays (LCDs).
  • Research into fundamental properties of nematic liquid crystals.
  • Potential use in optical electronics due to its alignment properties on substrates .

Interaction studies have shown that 4-pentylphenyl-4-pentylbenzoate can affect the permeability of biological membranes. Its interaction with P-glycoprotein has implications for drug delivery systems, highlighting its potential role in enhancing or inhibiting drug absorption. Additionally, its inhibition of cytochrome P450 enzymes points to its importance in understanding metabolic pathways and toxicity profiles .

Several compounds share structural similarities with 4-pentylphenyl-4-pentylbenzoate, particularly within the categories of liquid crystals and esters. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Pentylphenyl-4-methylbenzoateEsterContains a methyl group instead of a pentyl group
4-Pentylphenyl-4-(octyloxy)benzoateEsterFeatures an octyloxy group, enhancing solubility
4-Pentylphenyl-4-cyanobenzonateEsterIncorporates a cyano group, affecting electronic properties
4-PentylphenolAlcoholA simpler structure lacking the benzoate component

These compounds illustrate variations in functional groups and structural arrangements that influence their physical properties and potential applications in liquid crystal technology .

XLogP3

8.6

Hydrogen Bond Acceptor Count

2

Exact Mass

337.216755164 g/mol

Monoisotopic Mass

337.216755164 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-10

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